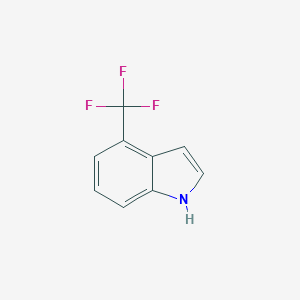

4-(Trifluoromethyl)-1H-indole

説明

Overview of Indole (B1671886) Scaffolds in Chemical Science

The indole ring system, an aromatic heterocyclic compound, is a cornerstone in chemical science, particularly in the realm of medicinal chemistry. mdpi.comderpharmachemica.comijpsr.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a prevalent pharmacophore found in numerous natural products, alkaloids, and synthetically derived bioactive molecules. derpharmachemica.comnih.govbohrium.com The versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery and development. mdpi.combohrium.com

Historically, indole derivatives have been central to the development of significant therapeutic agents. mdpi.com For instance, the indole alkaloid reserpine (B192253) has been utilized for its antihypertensive and antipsychotic properties. mdpi.com More contemporary examples include the non-steroidal anti-inflammatory drug indomethacin (B1671933) and the anti-migraine agent sumatriptan. derpharmachemica.com The broad spectrum of biological activities associated with indole-containing compounds is extensive, encompassing anticancer, anti-inflammatory, antiviral, and neuroprotective effects, among others. nih.govbohrium.com This wide-ranging therapeutic potential continues to drive research into the synthesis and functionalization of novel indole derivatives. mdpi.comderpharmachemica.comijpsr.com

Significance of Trifluoromethylation in Organic and Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into organic molecules, a process known as trifluoromethylation, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a compound. mdpi.comrsc.org The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly influence the parent molecule's biological activity and pharmacokinetic properties. mdpi.comrsc.org It has been observed that the inclusion of a single fluorine atom can dramatically alter the biological characteristics of a molecule. mdpi.com

The first investigation into the relationship between trifluoromethyl groups and biological activity was reported by F. Lehmann in 1927, with a significant review on the topic appearing in 1958. wikipedia.orgrsc.org Since then, the trifluoromethyl group has become a key structural motif in a multitude of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org Notable examples of drugs containing a trifluoromethyl group include the antidepressant fluoxetine, the anti-cancer drug sorafenib (B1663141), and the anti-inflammatory agent celecoxib. wikipedia.org Research indicates that approximately 15-20% of all new drugs introduced to the market contain fluorine or fluorine-containing functional groups. mdpi.com The strategic incorporation of the CF3 group can lead to improved potency, enhanced cell membrane permeability, and increased resistance to metabolic degradation. rsc.orgnih.gov

Historical Context and Evolution of Research on 4-(Trifluoromethyl)-1H-indole

Research into trifluoromethylated indoles has evolved from the broader understanding of the individual contributions of the indole scaffold and the trifluoromethyl group. Early synthetic methods for trifluoromethylation date back to the late 19th and early 20th centuries. wikipedia.org The development of more sophisticated and regioselective methods for introducing the CF3 group onto aromatic and heteroaromatic systems has been a continuous area of investigation. wikipedia.orgresearchgate.net

The synthesis of specifically substituted indoles, such as those with a trifluoromethyl group at the 4-position, has been advanced by the development of various synthetic strategies. These include direct trifluoromethylation of the indole core and cyclization reactions of precursors already containing the CF3 group. researchgate.netmdpi.com The use of reagents like trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoromethanesulfinate (Langlois' reagent), and various metal-catalyzed cross-coupling reactions have been instrumental in accessing these compounds. wikipedia.orgrsc.orgscispace.com

Initial studies on trifluoromethylated indoles often focused on their potential as building blocks for more complex molecules with desired biological activities. For instance, derivatives of this compound have been investigated for their potential in various therapeutic areas, including as anti-inflammatory agents and in the treatment of sepsis. nih.gov The evolution of research in this area has been driven by the need for new chemical entities with improved efficacy and pharmacokinetic profiles. ijpsr.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and multifaceted, with ongoing efforts in both synthetic methodology and medicinal chemistry applications. Researchers are continuously developing more efficient, regioselective, and environmentally friendly methods for the synthesis of trifluoromethylated indoles. researchgate.netscispace.com This includes the use of photoredox catalysis and metal-free reaction conditions. wikipedia.orgscispace.com

In medicinal chemistry, this compound derivatives are being explored for a wide range of therapeutic applications. For example, they are being investigated as MTP inhibitors for obesity, as anti-inflammatory agents, and as components of novel anti-cancer therapies. nih.govresearchgate.net The aldehyde derivative, this compound-3-carbaldehyde, serves as a key intermediate for creating more complex molecules. vulcanchem.com

Future research is expected to focus on several key areas. The development of biocatalytic and flow chemistry methods could lead to greener and more efficient synthetic routes. vulcanchem.com In drug discovery, the unique properties of the 4-trifluoromethyl-1H-indole scaffold will likely be exploited in the design of novel therapeutic agents, including PROTACs (proteolysis-targeting chimeras). vulcanchem.com The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of new and effective medicines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVBZSLUNRYKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600096 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128562-95-8 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Trifluoromethyl 1h Indole and Its Derivatives

Direct Synthesis Approaches

Direct methods for synthesizing the 4-(trifluoromethyl)-1H-indole core often rely on classical indole (B1671886) syntheses adapted for fluorinated precursors or on direct trifluoromethylation of a pre-formed indole ring.

Nenitzescu Indole Synthesis and its Modifications for Trifluoromethylated Indoles

The Nenitzescu indole synthesis, a condensation reaction between a benzoquinone and an enamine, has been adapted for the preparation of trifluoromethylated indoles. acs.org A notable application involves the reaction of 2-trifluoromethyl-1,4-benzoquinone to produce trifluoromethyl-substituted indoles. researchgate.net The hydrolytic instability of the trifluoromethyl group when positioned ortho to a hydroxyl group can present challenges in this synthesis. researchgate.net

The reaction is sensitive to substituents on the starting materials and the reaction medium, which can significantly affect the yield and may even lead to the formation of benzofuran (B130515) derivatives as byproducts. researchgate.net

Table 1: Key Intermediates and Overall Yield in a Modified Nenitzescu Synthesis

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product | Overall Yield | Reference |

| 4-Nitro-3-(trifluoromethyl)phenol (B1205309) | tert-Butyl acetoacetate | 2-Trifluoromethyl-1,4-benzoquinone | 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile | 27% | researchgate.net |

Metal-Catalyzed Trifluoromethylation Reactions

Metal-catalyzed reactions offer powerful and often milder alternatives for introducing the trifluoromethyl group onto the indole nucleus or for constructing the indole ring with a pre-existing trifluoromethyl substituent.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method for forming a bond between the indole nitrogen and an aryl group. nih.gov This method is effective for a range of substituted indoles and aryl halides. acs.org Simple and inexpensive copper salts, such as copper(I) iodide (CuI), are often employed in combination with a ligand, such as a diamine, to facilitate the reaction. acs.org

The reaction conditions are generally mild, and the process tolerates a variety of functional groups on both the indole and the aryl halide. acs.orgresearchgate.net For instance, the coupling of various substituted indoles with aryl iodides has been achieved in high yields. acs.org Copper(I) oxide has also been utilized as a catalyst for the N-arylation of indoles. nih.gov

Table 2: Examples of Copper-Catalyzed N-Arylation of Indoles

| Indole Substrate | Aryl Halide | Copper Catalyst | Ligand | Yield | Reference |

| Indole | Aryl Iodide | CuI | Diamine | High | acs.org |

| 5-Cyanoindole | Aryl Iodide | CuI | Diamine | High | acs.org |

| 5-Aminoindole | Aryl Iodide | CuI | Diamine | High | acs.org |

| Indole | Aryl Halide | Cu2O | Pyridine N-oxide | - | nih.gov |

Palladium-catalyzed cyanation is a valuable method for introducing a cyano group onto the indole ring, which can then serve as a handle for further functionalization. This transformation can be achieved on C-H bonds or from halide precursors. researchgate.netrsc.org

In one example, a triflate intermediate derived from a Nenitzescu product was subjected to palladium-catalyzed cyanation to afford a penultimate carbonitrile. researchgate.net Another approach involves the direct cyanation of indoles at the C3 position using a combination of ammonium (B1175870) bicarbonate (NH4HCO3) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source, catalyzed by palladium. rsc.org This method provides good to excellent yields and high regioselectivity. rsc.org The synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines has also been reported via a palladium-catalyzed process. mdpi.com

Table 3: Palladium-Catalyzed Cyanation of Indole Derivatives

| Indole Substrate | Cyanide Source | Palladium Catalyst | Position of Cyanation | Yield | Reference |

| Indole | NH4HCO3 / DMSO | Pd catalyst | C3 | Moderate to Good | rsc.org |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | - | Pd(OAc)2 | - | 81-92% | mdpi.com |

Chiral indolines, the reduced form of indoles, are important structural motifs in many biologically active compounds. Iridium-catalyzed asymmetric hydrogenation of N-protected indoles provides an efficient route to these chiral molecules. dicp.ac.cn Cationic iridium complexes with chiral N,P ligands, such as PHOX, are effective catalysts for this transformation. dicp.ac.cn

The reaction typically proceeds with high conversion and excellent enantioselectivity under hydrogen pressure. dicp.ac.cn For N-Boc-protected 2-methylindole, enantiomeric excesses of over 99% have been achieved. dicp.ac.cn The choice of N-protecting group is crucial, as unprotected indoles or N-methylated indoles often result in lower enantioselectivities. dicp.ac.cn More recent developments have shown that an Ir/bisphosphine-thiourea ligand system can effectively hydrogenate challenging unprotected aryl-substituted indoles with high yields and excellent stereoselectivities. chinesechemsoc.org

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles

| Substrate | Catalyst System | Pressure (H2) | Enantiomeric Excess (ee) | Reference |

| N-Boc-2-methylindole | Cationic Ir-PHOX | 50 bar | >99% | dicp.ac.cn |

| 2-Aryl-unprotected indoles | Ir/ZhaoPhos | - | 86-99% | chinesechemsoc.org |

Photocatalytic methods offer a mild and efficient way to introduce trifluoromethyl groups onto indole scaffolds. beilstein-journals.orgnih.gov These reactions often utilize a photocatalyst, such as a ruthenium or iridium complex, and a trifluoromethyl source under visible light irradiation. beilstein-journals.orgfrontiersin.org

The direct trifluoromethylation of indole derivatives can be achieved with high selectivity at the C3 position. beilstein-journals.org This method tolerates a variety of functional groups on the indole ring. beilstein-journals.org Tandem trifluoromethylation/cyclization reactions of N-arylacrylamides have also been developed to construct trifluoromethylated oxindole (B195798) derivatives. beilstein-journals.org Mechanistic studies suggest that these reactions proceed through a radical pathway. frontiersin.orgnih.gov In some cases, the reaction can be performed without a metal photocatalyst, relying on the homolysis of a reagent like Umemoto's reagent under visible light. nih.gov

Table 5: Photocatalytic Trifluoromethylation of Indole Derivatives

| Indole Substrate | Trifluoromethyl Source | Photocatalyst | Position of Trifluoromethylation | Reference |

| Indole derivatives | CF3SO2Cl | Ru complex | C3 | beilstein-journals.org |

| N-arylacrylamides | - | Ru complex | - | beilstein-journals.org |

| Indole derivatives | Umemoto's reagent | None (visible light) | - | nih.gov |

| (Hetero)arenes | CF3CO2Na | Fe(OTf)2/ligand | - | frontiersin.orgnih.gov |

Iridium-Catalyzed Asymmetric Hydrogenation

Friedel-Crafts Hydroxyalkylation with Trifluoromethyl Ketones

The Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones stands as a direct and powerful method for creating tertiary alcohols with a trifluoromethyl group attached to the indole ring. researchgate.net This reaction involves the nucleophilic attack of the indole at the C3 position onto the electrophilic carbonyl carbon of a trifluoromethyl ketone. nih.gov

Various catalytic systems have been developed to facilitate this transformation. These include Lewis and Brønsted acids, which activate the ketone, making it more electrophilic. beilstein-archives.orgd-nb.info Alternatively, organic bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG), also known as Barton's base, have been shown to effectively catalyze the reaction, leading to excellent yields of the desired trifluoromethyl(indolyl)phenylmethanols. nih.govd-nb.infobeilstein-journals.org Another approach involves using cesium carbonate in acetonitrile (B52724). beilstein-archives.orgd-nb.info High-pressure conditions (e.g., 9 kbar) have also been found to promote the reaction, even with low loadings of catalysts like Cinchona alkaloids, yielding chiral tertiary alcohols in good yields and enantioselectivities. researchgate.net

A particularly mild and efficient protocol utilizes a catalytic system of potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr) in water. nih.govbeilstein-archives.org This method is operationally simple, provides products in high yields without the need for column chromatography, and the catalytic system can be recycled. nih.govbeilstein-archives.orgd-nb.info

| Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|

| Lewis/Brønsted Acids | Varies | Activates the trifluoromethyl ketone. | beilstein-archives.orgd-nb.info |

| 2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG) | Varies | Organic base catalyst, provides excellent yields. | nih.govd-nb.infobeilstein-journals.org |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Base-catalyzed approach. | beilstein-archives.orgd-nb.info |

| K₂CO₃ / n-Bu₄PBr | Water | Mild, high yields, recyclable catalyst, no chromatography needed. | nih.govbeilstein-archives.org |

| Cinchona alkaloids | Varies (High Pressure) | Enantioselective, low catalyst loading. | researchgate.net |

Reaction of Indoles with Aromatic Fluoromethyl Ketones

Expanding on the Friedel-Crafts approach, the reaction of various indoles with a range of aromatic fluoromethyl ketones demonstrates broad substrate scope and high regioselectivity. beilstein-archives.orgd-nb.info The use of the K₂CO₃/n-Bu₄PBr catalytic system in water has proven effective for this purpose. nih.gov

The reaction tolerates diverse functionalities on both the indole ring and the aromatic ketone. For instance, trifluoroacetophenones with halogen substituents (fluoro, chloro, bromo) or electron-donating groups (methyl, methoxy) at the para-position of the phenyl ring react efficiently to give the corresponding tertiary alcohols in excellent yields (89-98%). nih.govbeilstein-archives.org Similarly, indoles with either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups at various positions are well-tolerated, providing the desired fluorinated indol-3-yl-1-phenylethanols in yields ranging from 79% to 96%. nih.govd-nb.info The reaction's success is attributed to the enhanced electrophilicity of the ketone due to the multihalogen substitution. beilstein-journals.org

| Indole Substituent | Aromatic Ketone Substituent (para) | Yield | Reference |

|---|---|---|---|

| 5-Methoxy | -H | - | nih.gov |

| 5-Methoxy | -F | 97% | nih.govbeilstein-archives.org |

| 5-Methoxy | -Cl | 92% | nih.govbeilstein-archives.org |

| 5-Methoxy | -Br | 89% | nih.govbeilstein-archives.org |

| 5-Methoxy | -CH₃ | 98% | nih.govbeilstein-archives.org |

| 5-Methoxy | -OCH₃ | 93% | nih.govbeilstein-archives.org |

| -H (Unsubstituted) | -H | 96% | d-nb.info |

| Electron-donating (e.g., methoxy) | -H | 79-96% | nih.govd-nb.info |

| Electron-withdrawing (e.g., fluoro) | -H | 79-96% | nih.govd-nb.info |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer an efficient and environmentally friendly pathway to complex molecular architectures from simple starting materials in a single step. researchgate.net This strategy has been applied to the synthesis of trifluoromethyl-substituted indole derivatives.

For example, a series of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazoles]-2(1H)-ones were synthesized in high yields (85–90%) using a one-pot, microwave-assisted condensation. researchgate.net This reaction involves the in situ formation of a 3-arylimino-2H-indol-2-one from a fluorinated indole-2,3-dione and a fluorinated aniline (B41778), followed by reaction with thiosemicarbazide (B42300) on a montmorillonite (B579905) solid support. researchgate.net Other multicomponent reactions catalyzed by agents like glycine (B1666218) or its derivatives have also been explored for the synthesis of various bioactive heterocycles, showcasing the versatility of this approach. tandfonline.com Catalyst-free, one-pot, four-component reactions at room temperature have also been developed for synthesizing related structures like 2-(trifluoromethyl)-hexahydroquinolin-5(6H)-one derivatives, highlighting the potential for streamlined synthesis of complex fluorinated heterocycles. researchgate.net

Synthesis via Organofluorine Building Blocks

An alternative to direct fluorination is the construction of the indole ring using starting materials that already contain the trifluoromethyl group. These organofluorine building blocks are versatile synthons for creating a variety of fluorinated heterocyclic compounds. mdpi.comresearchgate.net

One such approach involves the synthesis of 2-CF₃-indoles starting from ortho-nitrobenzaldehydes. mdpi.com The process begins with the olefination of the aldehyde to produce a trifluoromethylated styrene (B11656) derivative, which then undergoes reductive cyclization to form the indole ring. mdpi.com Another powerful class of building blocks is β-CF₃-1,3-enynes, which can be used to construct various trifluoromethylated heterocycles, including pyrroles, through divergent cyclization pathways catalyzed by different metal complexes. mdpi.com The use of nucleophilic trifluoromethylating reagents like TMSCF₃ in copper-mediated cross-coupling reactions is a common strategy to create C-CF₃ bonds, often proceeding through an in situ-generated CuCF₃ intermediate. chinesechemsoc.org

Mechanistic Studies of Trifluoromethylation Reactions

Understanding the underlying mechanisms of these reactions is crucial for their optimization and broader application.

Radical Mechanisms

Many trifluoromethylation reactions, particularly those involving C-H activation, proceed through a radical mechanism. mdpi.comsemanticscholar.org In a copper-catalyzed oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source, the reaction is initiated by the formation of the trifluoromethyl radical (•CF₃). mdpi.comsemanticscholar.org

The addition of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or BHT (butylated hydroxytoluene) dramatically suppresses these reactions, providing strong evidence for the involvement of a radical pathway. mdpi.com The •CF₃ radical is typically generated from a trifluoromethyl source by an oxidant or through photoredox catalysis. mdpi.comfrontiersin.org This highly reactive radical then adds to the electron-rich indole ring, usually at the C2 or C3 position, to form a radical intermediate. mdpi.comfrontiersin.org Subsequent oxidation and deprotonation steps lead to the final trifluoromethylated indole product. mdpi.comsemanticscholar.org Visible-light-induced reactions have also been developed, offering a green energy source for generating the key •CF₃ radical intermediate in cascade reactions. nih.govacs.org

Catalytic Cycles and Intermediates

The catalytic cycles for these transformations vary depending on the specific methodology.

In the Friedel-Crafts hydroxyalkylation catalyzed by K₂CO₃/n-Bu₄PBr in water, a proposed mechanism begins with the formation of an n-Bu₄P⁺KCO₃⁻ salt. beilstein-archives.org This salt interacts with the N-H of the indole via hydrogen bonding, which facilitates the nucleophilic attack of the indole on the electrophilic ketone. nih.govbeilstein-journals.org This C-C bond formation leads to an intermediate which, after re-aromatization and protonation, yields the final product and regenerates the catalyst for the next cycle. beilstein-archives.orgbeilstein-journals.org

For the copper-catalyzed oxidative trifluoromethylation, a plausible catalytic cycle involves the interplay between Cu(I) and Cu(II) oxidation states. mdpi.comsemanticscholar.org The cycle may start with the generation of the •CF₃ radical. This radical adds to the indole to form a radical intermediate. This intermediate is then oxidized by the Cu(II) catalyst to form a cationic intermediate and a Cu(I) species. mdpi.com The Cu(I) is then re-oxidized to Cu(II) by an oxidant (like tBuOOH) to complete the catalytic cycle, while the cationic intermediate loses a proton to give the final product. mdpi.comsemanticscholar.org In some cases, a Bi(I)/Bi(III) redox cycle has been proposed for bismuth-catalyzed trifluoromethylations under light irradiation, involving a radical oxidative addition of the trifluoromethyl source to the Bi(I) catalyst. acs.org

Role of Specific Reagents and Additives

The synthesis of trifluoromethylated indoles often relies on specific reagents and additives to facilitate key transformations, enhance yields, and control regioselectivity. The selection of these agents is critical for the successful construction of the target indole core and the introduction of the trifluoromethyl group.

K₂CO₃/n-Bu₄PBr in water: This catalytic system has been identified as a mild, efficient, and environmentally friendly option for the synthesis of trifluoromethyl(indolyl)phenylmethanols. beilstein-journals.orgnih.gov These methanols are valuable intermediates for more complex indole derivatives. d-nb.info The reaction involves the Friedel–Crafts hydroxyalkylation of indoles with various aromatic fluoromethyl ketones. beilstein-journals.org Potassium carbonate (K₂CO₃) acts as the base, while tetrabutylphosphonium bromide (n-Bu₄PBr) serves as a phase-transfer catalyst. beilstein-archives.org This combination is highly effective in an aqueous medium, which is a significant advantage from a green chemistry perspective. beilstein-journals.orgd-nb.info

The proposed mechanism suggests that K₂CO₃ and n-Bu₄PBr first interact to form a n-Bu₄P⁺KCO₃⁻ salt. nih.gov This salt then forms a hydrogen bond with the N-H of the indole, enhancing its nucleophilicity. The activated indole subsequently attacks the electrophilic ketone, leading to the formation of the desired C-C bond and, after workup, the trifluoromethyl(indolyl)phenylmethanol product. nih.gov Studies have shown that the combination of K₂CO₃ and n-Bu₄PBr gives superior yields compared to other bases like KOH or Cs₂CO₃. d-nb.infobeilstein-archives.org The optimal loading is typically around 15 mol% for both the base and the catalyst. nih.govbeilstein-archives.org A key benefit of this system is its reusability, which has been demonstrated over several cycles with only a minor decrease in activity. d-nb.infobeilstein-archives.orgnih.gov

CF₃SO₂Cl: Trifluoromethanesulfonyl chloride (triflyl chloride, CF₃SO₂Cl) is a versatile reagent primarily used as a source for electrophilic trifluoromethylthio (SCF₃) or trifluoromethylsulfinyl (SOCF₃) groups. researchgate.netresearchgate.net In the context of indole synthesis, its primary role is in the post-modification of the indole nucleus. The regioselective trifluoromethylthiolation of indoles can be achieved by reducing CF₃SO₂Cl with a phosphine (B1218219), which generates the electrophilic species. researchgate.net This process is typically metal-free. researchgate.net The reaction conditions can be tuned; for instance, using tricyclohexylphosphine (B42057) as the reducing agent allows for the controlled, partial reduction of CF₃SO₂Cl to the reactive trifluoromethanesulfinyl chloride (CF₃SOCl), enabling direct electrophilic trifluoromethylsulfinylation of indoles. researchgate.net This reagent can also be used to introduce a trifluoromethyl group directly onto aromatic and heteroaromatic systems using a photoredox catalyst, representing a mild and general method. wikipedia.org

Cs₂CO₃: Cesium carbonate (Cs₂CO₃) is a mild and effective inorganic base frequently employed in various organic transformations, including the synthesis of indole derivatives. scribd.com It is noted for its high solubility in organic solvents and its ability to selectively deprotonate substrates. scribd.com In the synthesis of trifluoromethyl(indolyl)phenylmethanols, Cs₂CO₃ has been used as a base in acetonitrile; however, it was found to be less effective than the K₂CO₃/n-Bu₄PBr system in water, resulting in lower product yields. d-nb.infobeilstein-archives.orgnih.gov Despite this, Cs₂CO₃ remains a valuable reagent in other contexts, such as facilitating nucleophilic substitution reactions on the indole ring. For example, it has been successfully used as the base in the copper-catalyzed reaction of 3-halo-2-(trifluoromethyl)-1H-indoles with thiophenols to yield the corresponding 3-thio-substituted indoles. nih.govsemanticscholar.org

| Reagent/Additive | Typical Role | Reaction Context | Key Features |

| K₂CO₃/n-Bu₄PBr | Base/Phase-Transfer Catalyst System | Synthesis of trifluoromethyl(indolyl)phenylmethanols | High efficiency in water, mild conditions, reusable, green approach. beilstein-journals.orgd-nb.infobeilstein-archives.org |

| CF₃SO₂Cl | Electrophilic CF₃S⁺ or CF₃SO⁺ Source | Post-modification of the indole ring (trifluoromethylthiolation/sulfinylation) | Metal-free conditions, reactivity tunable by choice of reducing agent. researchgate.netresearchgate.net |

| Cs₂CO₃ | Base | Nucleophilic substitutions, C-C bond formation | Mild, soluble in organic solvents, used for alkylations and arylations. scribd.comsemanticscholar.org |

Synthesis of Key Intermediates and Precursors

The construction of the this compound scaffold and its derivatives often proceeds through the synthesis of crucial intermediates and precursors that are later elaborated into the final target molecules.

Preparation of 2-Trifluoromethyl-1,4-benzoquinone

2-Trifluoromethyl-1,4-benzoquinone is a key building block, particularly for constructing the indole ring system via the Nenitzescu reaction. researchgate.netacs.org A direct synthesis involves the oxidation of 3-trifluoromethylphenol using sodium chlorite (B76162) (NaClO₂) and sulfuric acid. thieme-connect.com This method provides a straightforward route to the desired benzoquinone. Another approach involves a telescoped procedure where the benzoquinone is synthesized and used in a subsequent Nenitzescu reaction without isolation. researchgate.net This intermediate is also valuable in other areas of synthesis, serving as a dienophile in Diels-Alder reactions to produce complex fluorinated molecules. rsc.org

Routes to this compound-3-acetic acid

This compound-3-acetic acid (4-CF₃-IAA), a fluorinated auxin, is synthesized from 2-methyl-3-nitrobenzotrifluoride. nih.govtandfonline.com The synthesis begins with the reductive cyclization of the starting nitro compound to form the intermediate 4-trifluoromethylindole. tandfonline.com This indole is then subjected to a Mannich reaction using dimethylamine (B145610) and formaldehyde (B43269) to introduce a dimethylaminomethyl group at the C3 position. tandfonline.com Subsequent reaction with a cyanide source converts this group into 4-trifluoromethylindole-3-acetonitrile. The final step is the hydrolysis of the nitrile function to the carboxylic acid, yielding the target 4-trifluoromethyl-1H-indole-3-acetic acid. nih.govtandfonline.com

Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile

This compound is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs). researchgate.netevitachem.com A practical and convergent synthesis has been developed starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. researchgate.net The process involves the Nenitzescu indole synthesis, which utilizes the reaction of 2-trifluoromethyl-1,4-benzoquinone with an enamine derived from tert-butyl acetoacetate. researchgate.net This reaction furnishes the 5-hydroxy-2-methyl-4-trifluoromethylindole core. The hydroxyl group is then converted to a triflate intermediate, which undergoes a palladium-catalyzed cyanation to install the nitrile group at the C5 position, affording the penultimate carbonitrile product. researchgate.net

Green Chemistry Approaches in Synthesis of Trifluoromethylated Indoles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for synthesizing complex organic molecules, including trifluoromethylated indoles. These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A prominent example is the synthesis of trifluoromethyl(indolyl)phenylmethanols using a K₂CO₃/n-Bu₄PBr catalytic system in water. beilstein-journals.orgd-nb.info This method aligns with several green chemistry principles:

Use of a benign solvent: Water is used as the reaction medium, replacing volatile and often toxic organic solvents. beilstein-archives.org

Catalysis: The reaction is promoted by a recyclable catalytic system, reducing the amount of waste generated. d-nb.infonih.gov

Atom Economy: The reaction is a high-yielding addition reaction, maximizing the incorporation of atoms from the reactants into the final product. beilstein-journals.org

Energy Efficiency: The reaction proceeds efficiently at room temperature, minimizing energy consumption. beilstein-archives.org

Another green approach is the use of photoredox catalysis. The trifluoromethylation of ortho-vinylphenylisocyanides to produce 2-CF₃ substituted indoles has been achieved using light irradiation. rsc.org This mild protocol avoids harsh reagents and conditions. Similarly, the direct trifluoromethylation of aromatic systems, including indoles, can be accomplished using CF₃SO₂Cl with a photoredox catalyst at room temperature. wikipedia.org

The choice of the trifluoromethylating agent also plays a role. Sodium trifluoromethanesulfinate (CF₃SO₂Na) is considered an environmentally friendly, inexpensive, and low-toxicity source of the trifluoromethyl radical. rsc.org Its use in the metal-free, regioselective trifluoromethylation of indoles at the C2 position represents a greener alternative to traditional methods that often rely on heavy metals or difficult-to-handle reagents. rsc.org

Chemical Reactivity and Derivatization of 4 Trifluoromethyl 1h Indole

Electrophilic Aromatic Substitution Reactions

Despite the deactivating effect of the -CF3 group, electrophilic substitution reactions on the aromatic system of 4-(trifluoromethyl)-1H-indole can occur, with the position of substitution being directed by the existing substituents. For instance, electrophilic bromination of a 4-CF3-indole-2-carboxylate ester using N-bromosuccinimide (NBS) in DMF directs the bromine to the C-7 position. vulcanchem.com

Nucleophilic Substitution Reactions

The trifluoromethyl group itself is generally stable and participates in nucleophilic displacement reactions only under harsh conditions, such as with strong bases or at high temperatures. However, the indole (B1671886) nitrogen can readily undergo nucleophilic substitution, allowing for functionalization at the N-1 position. ossila.comsmolecule.com The amenability of the indole nitrogen to nucleophilic attack is a key feature in the derivatization of this heterocyclic system.

Oxidation Reactions

The indole ring can undergo oxidation. For instance, derivatives of this compound can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide, which can lead to the formation of the corresponding carboxylic acids. The trifluoromethyl group is generally resistant to these oxidative conditions. In some cases, oxidation can lead to the formation of oxindole (B195798) derivatives. For example, the oxidation of indoles in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) can yield 2-TFE-3-oxindole. acs.org

Functionalization at Specific Positions (C-2, C-3, N-1)

The strategic functionalization of the this compound core at the C-2, C-3, and N-1 positions is crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

C-2 Functionalization

The C-2 position of the indole ring can be functionalized through various methods. One approach involves the use of a directing group. For example, Pd(II)-catalyzed C-H arylation of N-unprotected 1H-indole-3-carboxylic acid with aryl iodides results in decarboxylation and subsequent C-2 arylation. acs.orgnih.gov

Another method for C-2 functionalization is through metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed reaction using methyl 3,3,3-trifluoro-2-diazopropionate allows for the introduction of both trifluoromethyl and carboxylate functions at the C-2 position of the indole core. researchgate.net Additionally, direct trifluoromethylation at the C-2 position of N-protected indoles can be achieved. For example, tert-butyl 4-methyl-1H-indole-1-carboxylate can be trifluoromethylated at the C-2 position to yield tert-butyl 4-methyl-2-(trifluoromethyl)-1H-indole-1-carboxylate. frontiersin.org

Table 1: Examples of C-2 Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene, Pd(OAc)2, AgOAc, HFIP, TFA | 2-(4-(Trifluoromethyl)phenyl)-1H-indole | 68 | acs.orgnih.gov |

| 1H-Indole | Methyl 3,3,3-trifluoro-2-diazopropionate, Cu(F-3-acac)2 | Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate | High | researchgate.net |

C-3 Functionalization

The C-3 position is the most common site for electrophilic attack and subsequent functionalization in indoles. The trifluoroacetylation of this compound at the C-3 position can be achieved using trifluoroacetyl chloride in the presence of a base like pyridine. This reaction yields 2,2,2-trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone.

Friedel-Crafts type reactions are also employed for C-3 functionalization. The reaction of indoles with trifluoromethyl ketones in the presence of a base such as K2CO3 and a phase-transfer catalyst like n-Bu4PBr in water provides an efficient route to trifluoromethyl(indolyl)phenylmethanols. nih.govbeilstein-journals.org Furthermore, C-3 alkylation can be achieved through a transition metal-free reaction using α-heteroaryl-substituted methyl alcohols. chemrxiv.org

Table 2: Examples of C-3 Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Trifluoroacetyl chloride, Pyridine | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone | Not specified | |

| Indole | Trifluoroacetophenone, K2CO3, n-Bu4PBr, H2O | 2,2,2-Trifluoro-1-phenyl-1-(1H-indol-3-yl)ethanol | 97 | beilstein-journals.org |

N-1 Functionalization

The nitrogen atom of the indole ring is readily functionalized. N-alkylation can be carried out using various alkylating agents. For example, the reaction of 6-[3-(5-nitro-1H-indole-2-formylamino)phenyl]imidazole[2,1-b]thiazole-3-ethyl formate (B1220265) with 4-trifluoromethyl benzyl (B1604629) bromide in the presence of K2CO3 in anhydrous acetonitrile (B52724) leads to N-benzylation. nih.gov This highlights a common strategy for introducing substituents at the N-1 position. nih.gov Another example is the N-methylation of 2-(trifluoromethyl)-1H-indole to produce 1-methyl-2-(trifluoromethyl)-1H-indole. nih.gov

Amide bond formation is another route for N-1 functionalization. The coupling of 4-aminoindole (B1269813) with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions yields N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide. vulcanchem.com

Table 3: Examples of N-1 Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-[3-(5-nitro-1H-indole-2-formylamino)phenyl]imidazole[2,1-b]thiazole-3-ethyl formate | 4-Trifluoromethyl benzyl bromide, K2CO3, Acetonitrile | 6-(3-(5-nitro-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-formamide)phenyl)imidazole[2,1-b]thiazole-3-ethyl formate | Not specified | nih.gov |

Formation of Hybrid Molecules and Conjugates

The this compound scaffold serves as a valuable building block in the synthesis of complex hybrid molecules and conjugates. Its incorporation into larger molecular frameworks is typically achieved through derivatization of the indole core, followed by coupling reactions that link it to other chemical moieties. This strategy allows for the creation of novel structures with potentially synergistic or enhanced biological or material properties.

A primary method for preparing this compound for conjugation involves halogenation, creating a reactive handle for cross-coupling reactions. The introduction of a halogen, most commonly bromine or iodine, at specific positions on the indole ring facilitates the formation of new carbon-carbon or carbon-heteroatom bonds.

Key Halogenated Intermediates

Research and patent literature indicate that halogenated derivatives of this compound are key intermediates for creating more complex molecules. These compounds are often synthesized and then used in subsequent coupling reactions.

| Compound Name | Molecular Formula | Position of Halogen | Role |

| 7-bromo-4-(trifluoromethyl)-1H-indole | C₉H₅BrF₃N | C7 | Precursor for cross-coupling reactions labseeker.comgoogle.comlabseeker.com |

| Halogenated Indole Esters | Varies | Varies | Intermediates for Suzuki and Sonogashira reactions google.com |

| 7-chloro-4-(trifluoromethyl)-1H-indole | C₉H₅ClF₃N | C7 | Analogous precursor for coupling reactions |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for assembling hybrid molecules from halogenated this compound precursors. These methods offer a robust and versatile way to connect the indole scaffold to a wide array of other molecular fragments.

Suzuki Coupling: This reaction is employed to create bi-aryl or heteroaryl-aryl structures by coupling a halogenated indole with an aryl or heteroaryl boronic acid (or ester). This method is cited in patent literature for the synthesis of complex aminopyrazole derivatives, where a halogenated indole ester is coupled with a suitable boronic acid to form a C-C bond between the two aromatic systems google.com.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a halogenated indole and a terminal alkyne. This introduces an alkynyl linkage, which can be a final feature of the hybrid molecule or a point for further functionalization. Patents describe the general applicability of Sonogashira reactions for creating complex indole derivatives, such as P2X7 receptor antagonists and NLRP3 inflammasome inhibitors, from halogenated indole precursors google.comgoogle.com. These reactions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base.

The resulting conjugates combine the unique electronic and structural properties of the this compound moiety with those of other chemical classes, leading to the development of novel compounds for various applications, particularly in medicinal chemistry.

Classes of Synthesized Hybrid Molecules

The derivatization and coupling of this compound has been applied to the synthesis of various classes of bioactive compounds, as detailed in patent filings.

| Class of Hybrid Molecule | Synthetic Method Mentioned | Potential Application | Source |

| P2X7 Receptor Antagonists | Sonogashira Coupling | Neuro-degeneration, inflammatory pain | google.com |

| NLRP3 Inflammasome Inhibitors | General Coupling | Inflammatory diseases | google.com |

| Aminopyrazole Derivatives | Suzuki & Sonogashira Coupling | Medicinal agents | google.com |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-(Trifluoromethyl)-1H-indole, offering precise insights into the hydrogen, carbon, and fluorine atomic nuclei.

Proton NMR (¹H NMR) spectroscopy for this compound reveals characteristic signals for each proton in the molecule. The spectrum typically shows a broad singlet for the N-H proton of the indole (B1671886) ring. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings appear as multiplets or distinct doublets and triplets, with their chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl group.

Detailed ¹H NMR data for related structures, such as derivatives of this compound, provide comparative insights into the chemical shifts. For instance, in tert-butyl 4-chloro-2-(trifluoromethyl)-1H-indole-1-carboxylate, the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm) when measured in deuterated chloroform (B151607) (CDCl₃). frontiersin.org Similarly, the ¹H NMR spectrum of 5-(trifluoromethyl)-1H-indole shows a broad singlet for the N-H proton at 8.36 ppm and other aromatic protons in the range of 6.64 to 7.95 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Trifluoromethyl-substituted Indole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 5-(Trifluoromethyl)-1H-indole | CDCl₃ | 8.36 (s, 1H), 7.95 (s, 1H), 7.50 – 7.37 (m, 2H), 7.29 (s, 1H), 6.64 (s, 1H) rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum of this compound displays distinct signals for each carbon atom. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (J_C-F), typically around 280 Hz. vulcanchem.com The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the CF₃ group.

For comparison, the ¹³C NMR spectrum of 5-(trifluoromethyl)-1H-indole in CDCl₃ shows the trifluoromethyl carbon as a quartet at approximately 125.38 ppm (J = 270 Hz). rsc.org The other aromatic carbons resonate at various downfield positions. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Trifluoromethyl-substituted Indole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constant (J Hz) |

|---|---|---|

| 5-(Trifluoromethyl)-1H-indole | CDCl₃ | 137.09, 127.21, 125.86, 125.38 (q, J = 270), 122.28 (q, J = 31.5), 118.78 (q, J = 3.4), 118.50 (q, J = 4.3), 111.29, 103.60 rsc.org |

Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier. For example, in related compounds like 5-(trifluoromethyl)-1H-indole, the ¹⁹F NMR signal appears at -60.25 ppm in CDCl₃. rsc.org

Table 3: Representative ¹⁹F NMR Spectral Data for Trifluoromethyl-substituted Indole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 5-(Trifluoromethyl)-1H-indole | CDCl₃ | -60.25 (s, 3F) rsc.org |

| tert-Butyl 4-chloro-2-(trifluoromethyl)-1H-indole-1-carboxylate | CDCl₃ | -58.30 frontiersin.org |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a characteristic sharp absorption peak for the N-H stretch of the indole ring is expected in the region of 3300-3500 cm⁻¹. researchgate.net Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are typically observed in the 1100–1250 cm⁻¹ range. vulcanchem.com Aromatic C-H stretching vibrations are usually seen around 3000-3200 cm⁻¹. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (indole) | ~3400 vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (185.15 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with high accuracy. rsc.org

X-ray Crystallography and Single-Crystal Structure Analysis

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. This technique can confirm the planarity of the indole ring system and the geometry of the trifluoromethyl substituent. While specific crystallographic data for this compound is not widely published, studies on analogous substituted indoles reveal key structural features. For instance, the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) has been determined, providing insights into the bond lengths, angles, and intermolecular interactions involving the trifluoromethylphenyl group. tandfonline.comresearchgate.net In another example, the crystal structure of 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole shows a dihedral angle of 54.95 (4)° between the indole ring and the 4-CF₃-phenyl ring. nih.gov Such analyses confirm the molecular connectivity and provide valuable data on the solid-state conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them. The analysis involves generating a unique three-dimensional surface for a molecule, defined by the points where the contribution of its electron density is equal to the sum of contributions from all other molecules in the crystal.

The Hirshfeld surface is typically mapped with various properties to highlight specific intermolecular contacts. One of the most common is the normalized contact distance, dnorm. This property is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm value can be negative, zero, or positive:

Negative dnorm (red regions): Indicates intermolecular contacts that are shorter than the sum of the vdW radii, representing close interactions such as hydrogen bonds.

Zero dnorm (white regions): Represents contacts approximately equal to the vdW separation.

Positive dnorm (blue regions): Signifies interactions longer than the vdW radii.

For a molecule like this compound, the key sites for intermolecular interactions are the N-H group of the indole ring, the aromatic C-H bonds, the π-system of the bicyclic ring, and the highly electronegative fluorine atoms of the trifluoromethyl group. While a specific crystallographic study and Hirshfeld analysis for this compound is not available in the cited literature, analysis of closely related trifluoromethyl- and indole-containing compounds provides significant insight into the expected interactions. researchgate.nettandfonline.com

Studies on similar structures reveal that the crystal packing is often dominated by a combination of hydrogen bonds and weaker van der Waals forces. researchgate.netnih.gov In the case of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), the Hirshfeld analysis indicated that H···H and C···H/H···C interactions were the most significant contributors to the crystal packing. researchgate.net Another analysis of a compound featuring a trifluoromethylphenyl group found that H···H, Br···H, O···H, and F···H interactions were the most prominent. nih.gov The N-H group of the indole is a strong hydrogen bond donor and is expected to form N-H···N or N-H···O bonds if suitable acceptors are present. nih.govistanbul.edu.tr Furthermore, the fluorine atoms of the CF₃ group can participate in weak C-H···F hydrogen bonds, which contribute to the stability of the supramolecular structure. tandfonline.comnih.gov

The 2D fingerprint plots for related molecules show distinct features. H···H contacts typically appear as a large, diffuse region in the middle of the plot, reflecting their high abundance. nih.gov Hydrogen bonds like N-H···O or C-H···O are represented by sharp, distinct "spikes" in the plot. nih.gov Contacts involving fluorine atoms, such as F···H interactions, also produce characteristic wings or spikes. nih.gov The π-system of the indole ring can engage in C-H···π and π···π stacking interactions, which are crucial for the formation of layered or stacked supramolecular assemblies. researchgate.netnih.gov

Based on data from analogous compounds, a quantitative breakdown of the intermolecular contacts for a trifluoromethyl-substituted indole derivative can be estimated. These values highlight the relative importance of different interactions in stabilizing the crystal structure.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Trifluoromethyl-Substituted Aromatic Compounds.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 22 - 64% | Represents the most abundant, albeit weakest, van der Waals contacts on the molecular surface. nih.govnih.gov |

| F···H / H···F | 10 - 20% | Indicates the presence of weak C-H···F hydrogen bonds, a significant interaction involving the trifluoromethyl group. nih.gov |

| C···H / H···C | 15 - 16% | Corresponds to C-H···π interactions and other van der Waals contacts between carbon and hydrogen atoms. nih.gov |

| O···H / H···O | 9 - 15% | Present in structures with oxygen atoms, these contacts often signify C-H···O or N-H···O hydrogen bonds. nih.govnih.gov |

| Br···H / H···Br | 12 - 19% | Significant in bromo-substituted molecules, showing the role of halogens in crystal packing. nih.gov |

Note: Data is compiled from analyses of related but different molecular structures and serves as an illustrative guide to the expected interactions for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules. For derivatives of 4-(trifluoromethyl)-1H-indole, DFT has been employed to understand its reactivity and spectroscopic characteristics.

Electronic Properties (e.g., Frontier Molecular Orbitals (FMOs), Electrostatic Potential Maps (MESP))

The electronic properties of indole (B1671886) derivatives are heavily influenced by the presence and position of substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly impacts the electron density distribution on the indole ring. vulcanchem.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For indole derivatives, the C-3 position is often electron-rich and thus susceptible to electrophilic attack. DFT calculations can determine the HOMO and LUMO energy levels, providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, a low LUMO energy suggests a high susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Maps: MESP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For molecules containing a trifluoromethyl group, the electron-withdrawing nature of this group creates an electron-deficient aromatic ring. This can direct the sites of electrophilic and nucleophilic reactions. The fluorine atoms of the trifluoromethyl group, being highly electronegative, contribute to a region of negative electrostatic potential. researchgate.net

| Computational Property | Predicted Influence on this compound |

| HOMO-LUMO Gap | The electron-withdrawing CF3 group is expected to lower the energy of both HOMO and LUMO, potentially affecting the molecule's reactivity and electronic transitions. |

| MESP | An electron-deficient region is predicted on the aromatic ring due to the CF3 group, with a localized negative potential around the fluorine atoms. researchgate.net |

Spectroscopic Simulations (e.g., Vibrational Wavenumbers, UV-Vis Spectra)

DFT calculations can also be used to simulate various spectroscopic properties, aiding in the characterization of the molecule.

Vibrational Wavenumbers (IR Spectroscopy): Theoretical calculations can predict the infrared (IR) spectrum of a molecule. For indole derivatives, characteristic peaks include the N-H stretch (around 3400 cm⁻¹) and C=C stretching vibrations of the aromatic rings. vulcanchem.com The presence of the trifluoromethyl group gives rise to strong C-F stretching vibrations, typically in the range of 1100–1250 cm⁻¹. vulcanchem.comvulcanchem.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. rsc.orgacs.org These simulations can help interpret experimental spectra and understand the electronic transitions occurring within the molecule.

| Spectroscopic Feature | Predicted Wavenumber/Region for this compound Derivatives |

| N-H Stretch | ~3400 cm⁻¹ vulcanchem.com |

| C-F Stretch | 1100–1250 cm⁻¹ vulcanchem.comvulcanchem.com |

| C=O Stretch (in derivatives) | 1700–1720 cm⁻¹ vulcanchem.com |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations can identify the specific interactions between a ligand and the amino acid residues in the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.gov For example, in studies of indole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), docking has shown that the indole scaffold can fit into the enzyme's binding pocket, with substituents forming key interactions that determine binding affinity. nih.gov The trifluoromethyl group can participate in hydrophobic interactions within the binding site. nih.gov

In a study of indole-derived hydrazones, molecular dynamics simulations confirmed the dynamic stability of the ligand within the receptor binding site over 100 nanoseconds. nih.govresearchgate.net

Inhibition Property Predictions

By predicting the binding mode and affinity, molecular docking can provide insights into the potential inhibitory properties of a compound against a specific protein target. researchgate.net For instance, docking studies on derivatives of 4-(trifluoromethyl)phenyl have been used to investigate their potential as inhibitors of Mycobacterium tuberculosis. researchgate.nettandfonline.com The trifluoromethyl group can be crucial for fitting into specific "trifluoromethyl zones" within an enzyme's active site, enhancing inhibitory potency. nih.gov

| Protein Target | Predicted Interaction with Indole Derivatives | Potential Outcome |

| Cyclooxygenase-2 (COX-2) | Insertion into the hydrophobic pocket. nih.gov | Inhibition of enzyme activity. nih.gov |

| Mycobacterium tuberculosis targets | Binding within the active site. researchgate.nettandfonline.com | Inhibition of bacterial growth. researchgate.net |

| Human Placental Aromatase | Formation of polar hydrogen bonds and hydrophobic interactions. researchgate.net | Inhibition of aromatase activity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed by correlating physicochemical properties or structural features of molecules with their experimentally determined biological activities. nih.govscience.gov For indole derivatives, QSAR studies can help identify which structural modifications are likely to improve a desired biological effect, such as anticancer or antiviral activity. nih.gov The models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D structures of molecules to derive contour maps that show where steric and electrostatic properties are favorable or unfavorable for activity. science.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group is a key descriptor often included in QSAR models. nih.gov

| QSAR Descriptor | Influence on Biological Activity |

| Electron-withdrawing properties | The trifluoromethyl group can significantly impact activity, although its effect can be complex and dependent on the specific biological target. nih.gov |

| Steric and Electrostatic Fields (CoMFA/CoMSIA) | These models can define specific regions where bulky or electronegative groups, like trifluoromethyl, enhance or diminish activity. science.govresearchgate.net |

Conformational Analysis and Energy Minimization

Detailed conformational analysis and energy minimization studies for the specific molecule this compound are not extensively available in publicly accessible research. Computational studies on related, but more complex, indole derivatives containing the trifluoromethyl group have been performed, often as part of broader research into their potential applications.

For the parent this compound, a theoretical conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles. The primary focus would be the rotation of the trifluoromethyl (-CF3) group relative to the indole ring. Due to the sp3 hybridization of the carbon in the -CF3 group and the sp2 hybridization of the aromatic carbon it is attached to, there is a rotational barrier. Energy minimization calculations, typically using Density Functional Theory (DFT) methods, would identify the most stable conformation. It is expected that the lowest energy conformation would involve a staggered arrangement of the fluorine atoms relative to the plane of the indole ring to minimize steric hindrance.

While specific energy values are not published for this exact compound, theoretical calculations on similar structures, such as trifluoromethyl-substituted phenyl rings, indicate that the rotational barrier for a -CF3 group on an aromatic ring is typically low, in the range of 0.5 to 1.5 kcal/mol. This suggests that at room temperature, the -CF3 group in this compound is likely to be in a state of nearly free rotation.

Table 1: Theoretical Conformational Parameters for this compound (Note: As specific experimental data is unavailable, this table is based on theoretical principles and data from analogous structures.)

| Parameter | Description | Predicted Value/State |

| Key Dihedral Angle | Torsion angle between the C-F bond and the C-C bond of the indole ring. | Multiple low-energy staggered conformations. |

| Rotational Barrier (-CF3) | Energy required to rotate the trifluoromethyl group by 360°. | Estimated < 1.5 kcal/mol. |

| Most Stable Conformer | The conformation with the lowest calculated potential energy. | Staggered conformation of F atoms relative to the indole plane. |

| Energy Minimization Method | Computational method used to find the lowest energy structure. | DFT (e.g., B3LYP/6-31G*) would be a typical level of theory. |

Analysis of Hydrogen Bonding and Supramolecular Structures

The supramolecular assembly of this compound in the solid state is dictated by a variety of intermolecular interactions, primarily hydrogen bonds and other weaker non-covalent forces. The molecule possesses a hydrogen bond donor (the indole N-H group) and potential weak hydrogen bond acceptors (the fluorine atoms of the -CF3 group and the π-system of the indole ring).

Crystal structure analyses of related trifluoromethyl-containing indole derivatives reveal common hydrogen bonding motifs that are likely to be relevant for this compound. researchgate.nettandfonline.com The most significant interaction is expected to be the classical N-H···π hydrogen bond , where the N-H of one indole molecule interacts with the electron-rich π-cloud of an adjacent molecule's benzene (B151609) or pyrrole (B145914) ring.

Another important interaction for aromatic systems is π-π stacking . The planar indole rings can stack upon each other, offset to minimize repulsion, contributing significantly to the supramolecular architecture. The combination of N-H···π, C-H···F, and π-π interactions would lead to a complex and stable three-dimensional network in the solid state.

Table 2: Potential Intermolecular Interactions and Supramolecular Motifs for this compound (Note: This table is predictive, based on the analysis of similar compounds, as a specific crystal structure analysis for this compound is not available.)

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Structure |

| Classical Hydrogen Bond | N-H | N (on another molecule) | Less likely due to steric hindrance; N-H···π is more probable. |

| N-H···π Interaction | N-H | π-system of indole ring | A primary interaction forming chains or sheets. |

| Weak Hydrogen Bond | Aromatic C-H | Fluorine (from -CF3) | Formation of extended networks connecting primary motifs. researchgate.nettandfonline.com |

| π-π Stacking | Indole Ring π-system | Indole Ring π-system | Contributes to the formation of columnar stacks or layered structures. |

| Halogen Bonding | C-F | Not applicable (F is a weak halogen bond donor) | Unlikely to be a dominant interaction. |

These theoretical predictions underscore the complex interplay of forces that govern the structure and interactions of this compound at the molecular level. Experimental validation through X-ray crystallography would be required to confirm these structural hypotheses.

Biological Activity and Mechanistic Insights of 4 Trifluoromethyl 1h Indole Derivatives

Anticancer and Anti-proliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with indole (B1671886) derivatives emerging as a promising class. The 4-(trifluoromethyl)-1H-indole scaffold has been a key structural motif in the design of compounds with potent anticancer and anti-proliferative properties. These derivatives exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of cytotoxicity in various cancer cell lines, targeting of specific receptors like EphA2, inhibition of crucial enzymes such as SIRT1, and disruption of angiogenesis.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drug development. nih.gov A number of this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. tandfonline.com

For instance, a series of indole-chalcone derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. One such derivative, (E)-N-(1-(4-chlorobenzyl)-2,3-dioxoindolin-5-yl)-2-(-4(trifluoromethyl)benzylidene) hydrazinecarboxamide, demonstrated promising activity. rjptonline.org Molecular docking studies have suggested that the trifluoromethyl group of certain indole derivatives can interact hydrophobically with amino acid residues like Leu248 in β-tubulin. vulcanchem.com

In another study, novel indole-1,3,4-oxadiazole hybrids were synthesized, and one compound, in particular, exhibited superior tubulin polymerization inhibition with an IC50 of 0.48 µM, surpassing the standard drug combretastatin (B1194345) A-4. nih.gov Similarly, indole-chalcone derivatives have been developed as dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov One compound from this series showed potent inhibition of tubulin polymerization with an IC50 of 0.81 µM. nih.gov

The inhibitory effect on tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells. nih.govnih.gov

Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A549, HCT)

Derivatives of this compound have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested for their antiproliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. mdpi.com Several of these compounds exhibited moderate to high cytotoxicity. mdpi.com For example, compound 4e from this series showed high cytotoxicity against MCF-7 cells with an IC50 of 0.57 µM and against A549 cells with an IC50 of 3.49 µM. mdpi.com Another compound, 4q , also displayed significant cytotoxicity against A549 cells with an IC50 of 2.4 µM. mdpi.com

In a separate study, a series of indole-semicarbazide derivatives were evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. researcher.life The compound IS12 , N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1H-indole-2-carbonyl)hydrazine-1-carboxamide, demonstrated remarkable antiproliferative activity on both cell lines. researcher.life

Furthermore, bisindole derivatives containing a 4-trifluoromethyl substituent have been investigated. One such derivative showed potent anticancer effects against the HepG2 cell line with an IC50 of 7.37 μM, which was 4.6-fold more potent than the reference drug etoposide. nih.govacs.org This same compound also displayed cytotoxic activity against the A549 cell line with an IC50 of 8.74 μM. nih.govacs.org

The data from these studies are summarized in the interactive table below:

Targeting EphA2 Receptor

The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is often overexpressed in various cancers and is associated with tumor progression and metastasis, making it a valuable target for cancer therapy. nih.govresearchgate.net

Recently, a novel class of 1-(phenylsulfonyl)-1H-indole derivatives has been designed to target the EphA2 receptor. nih.govresearchgate.net A rational exploration led to the discovery of UniPR1454 , a 1-(4-(trifluoromethyl)phenyl)sulfonyl derivative, which acts as a potent and competitive EphA2 antagonist. nih.gov This compound was found to inhibit ephrin-A1 dependent signals and reduce the proliferation of the U251 glioblastoma cell line at micromolar concentrations. nih.gov An extensive structure-activity relationship (SAR) analysis indicated that a bulky lipophilic moiety at the indole nitrogen, such as the (4-trifluoromethyl)phenyl)sulfonyl group, is crucial for improving potency at the EphA2 receptor. nih.gov

SIRT1 Inhibition

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, plays a complex and sometimes contradictory role in cancer. nih.gov Its inhibition has emerged as a potential therapeutic strategy in certain cancer types. A series of indoles, including those with a trifluoromethyl group, have been identified as potent and selective inhibitors of SIRT1. 34.237.233acs.orgnih.gov

High-throughput screening led to the discovery of indole derivatives that inhibit SIRT1 with IC50 values in the nanomolar range (60-100 nM), a significant improvement over previously reported inhibitors. 34.237.233acs.orgnih.gov Mechanistic studies have shown that these indole inhibitors are non-competitive with the substrate and uncompetitive with NAD+. nih.gov They are believed to bind after the release of nicotinamide (B372718) from the enzyme, preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose. 34.237.233nih.gov

One notable example is EX-527 and its analogues, which are potent and selective SIRT1 inhibitors. nih.govacs.org The crystal structure of the SIRT1 catalytic domain in complex with NAD+ and an analogue of EX-527 revealed that the inhibitor binds deep within the catalytic cleft, displacing the nicotinamide portion of NAD+ and forcing the cofactor into an extended conformation that sterically hinders substrate binding. acs.org

Furthermore, indole-isoxazolone hybrids have been synthesized and screened for SIRT1 inhibition. ijpsr.inforesearchgate.net Compounds such as (E)-4-((5-fluoro-1-methyl-2-((4-(trifluoromethyl) benzyloxy)methyl)-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one and its 3-(trifluoromethyl)isoxazol-5(4H)-one analogue were found to be potent inhibitors of SIRT1 with IC50 values of 35.25 and 37.36 µM, respectively. ijpsr.inforesearchgate.net

Anti-Angiogenesis Activities (e.g., VEGFR-2 Inhibition)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. mdpi.com Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a well-established anti-cancer strategy. mdpi.comacs.org

Several this compound derivatives have been developed as potent VEGFR-2 inhibitors. O-linked indoles have been evaluated as VEGFR-2 inhibitors, with one compound showing significant anti-angiogenesis activity with an IC50 value of 3.8 nmol/L. ijpsr.info

A newly designed 1H-indole derivative was shown to have a prohibitory effect against VEGFR-2 with an IC50 value of 25 nM, which is lower than that of the approved drug sorafenib (B1663141) (35 nM). mdpi.com This compound also exhibited promising antiproliferative potential against MCF-7 and HCT 116 cell lines. mdpi.com

The design of these inhibitors often incorporates key pharmacophoric features found in known VEGFR-2 inhibitors, such as an aromatic ring, a spacer moiety, a pharmacophore moiety with hydrogen bond donors and acceptors, and a hydrophobic group. mdpi.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activities against a range of pathogenic bacteria and fungi. rjptonline.orghumanjournals.com The inclusion of the trifluoromethyl group can enhance the lipophilicity of the indole scaffold, potentially facilitating its penetration through microbial cell membranes.

A study on substituted 3-arylindoles revealed that 4-(trifluoromethyl)phenyl derivatives exhibited higher antibacterial potency compared to their 4-(methoxycarbonyl)phenyl counterparts. researchgate.net The compound 3-(4-trifluoromethyl-2-nitrophenyl)indole was identified as the most active agent in the series, with a minimum inhibitory concentration (MIC) of approximately 7 μg/cm³ against both E. coli and S. aureus. researchgate.net

Novel chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents have also been synthesized and evaluated for their antimicrobial activity. nih.govnih.gov Chalcones with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.govnih.gov A compound bearing an indole ring attached to the olefinic carbon of the chalcone scaffold demonstrated the most potent antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). nih.govnih.gov

Furthermore, the structure-activity relationship of pimprinine (B1677892) analogues indicated that 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibited the highest antibacterial activity. nih.gov Another study reported that N-benzyl indole derivatives containing trifluoromethyl groups showed potent antibacterial activities with MICs in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com

The antimicrobial data for selected this compound derivatives are presented in the interactive table below:

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Recent studies have highlighted the potential of this compound derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. A series of indolyl derivatives with aminoguanidinium moieties demonstrated strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against tested strains, including multidrug-resistant ones. mdpi.com Notably, N-benzyl indole derivatives containing trifluoromethyl groups showed significant antibacterial action. mdpi.com Another study focused on trifluoromethyl-substituted pyrazole (B372694) derivatives, which also exhibited potent growth inhibition of Gram-positive bacteria. nih.gov For instance, a fluoro-trifluoromethyl substituted aniline (B41778) derivative emerged as the most potent compound in its series, with MIC values in the sub-μg/mL range. nih.gov